molecular formula C10H9N5O3 B12519926 2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate CAS No. 663191-75-1

2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate

Cat. No.: B12519926
CAS No.: 663191-75-1
M. Wt: 247.21 g/mol
InChI Key: MFFITESZHBDNGZ-UHFFFAOYSA-N
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Description

2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate is a chemical compound that belongs to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a tetrazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate typically involves the reaction of a phenyl acetate derivative with a tetrazole precursor. One common method is the cycloaddition reaction between a nitrile and sodium azide, which forms the tetrazole ring . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Electrophiles: Such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various substituted tetrazoles, oxides, and reduced nitrogen heterocycles .

Scientific Research Applications

2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate is unique due to its specific structure, which combines the tetrazole ring with a phenyl acetate moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

663191-75-1

Molecular Formula

C10H9N5O3

Molecular Weight

247.21 g/mol

IUPAC Name

[2-(2H-tetrazol-5-ylcarbamoyl)phenyl] acetate

InChI

InChI=1S/C10H9N5O3/c1-6(16)18-8-5-3-2-4-7(8)9(17)11-10-12-14-15-13-10/h2-5H,1H3,(H2,11,12,13,14,15,17)

InChI Key

MFFITESZHBDNGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=NNN=N2

Origin of Product

United States

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